PZ-2891

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PZ2891 是一种化学化合物,以其选择性、口服活性及穿透血脑屏障的特性而闻名。 它作为泛酸激酶的调节剂,泛酸激酶是参与辅酶 A 生物合成的酶,辅酶 A 对各种代谢途径至关重要 .

科学研究应用

PZ2891 具有广泛的科学研究应用,包括:

化学: 用作研究酶动力学和代谢途径的工具。

生物学: 用于研究细胞代谢和辅酶 A 生物合成。

医学: 研究其在治疗泛酸激酶相关神经退行性疾病(一种罕见的神经系统疾病)中的潜在治疗效果。

工业: 用于开发新的药物和生化分析 .

作用机制

PZ2891 通过调节泛酸激酶的活性发挥作用。在高浓度下,它充当正构抑制剂,直接与酶的活性位点结合。在低浓度下,它充当变构激活剂,与另一个位点结合并增强酶的活性。 这种双重机制使 PZ2891 能够有效地调节辅酶 A 的水平 .

生化分析

Biochemical Properties

PZ-2891 selectively inhibits PanK1β, PanK2, and PanK3, with IC50 values of 40.2 nM, 0.7 nM, and 1.3 nM respectively . It acts as an allosteric activator at lower sub-saturating concentrations and as a conformational inhibitor at higher concentrations .

Cellular Effects

This compound has been shown to increase intracellular CoA levels in wild-type PanK3-expressing HEK293T cells . This suggests that this compound can influence cell function by modulating CoA levels, which play a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to one protomer of the PanK enzyme, which locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reverse acetyl-CoA-induced inhibition of PanK3 activity . This indicates that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of the product .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been reported that this compound increases survival in a mouse model of neuronal CoA deficiency induced by brain knockout of Pank1 and Pank2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of coenzyme A (CoA) biosynthesis . It interacts with the enzyme pantothenate kinase (PanK), which is the first and rate-controlling step in this pathway .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins.

Subcellular Localization

Given its role in modulating CoA levels, it is likely that this compound is localized to the cytoplasm where CoA biosynthesis occurs .

准备方法

合成路线和反应条件

PZ2891 的合成涉及多个步骤,从中间体的制备开始。关键步骤包括哌嗪环的形成和吡啶并嘧啶部分的连接。 反应条件通常涉及使用有机溶剂,如二甲基亚砜和乙醇,并仔细控制反应温度以确保高产率和纯度 .

工业生产方法

PZ2891 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统来保持一致性和效率。 质量控制措施,如高效液相色谱,用于确保最终产品的纯度 .

化学反应分析

反应类型

PZ2891 经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢等氧化剂。

还原: 这涉及添加氢或去除氧,通常使用硼氢化钠等还原剂。

常用试剂和条件

氧化: 过氧化氢在水性介质中。

还原: 硼氢化钠在乙醇中。

取代: 卤素在催化剂存在下

形成的主要产物

相似化合物的比较

类似化合物

泛酸激酶抑制剂: 这些化合物具有相似的作用机制,但它们的效力和选择性可能不同。

辅酶 A 类似物: 这些化合物模拟辅酶 A 的结构,并用于类似的研究应用

PZ2891 的独特性

PZ2891 的独特性在于它能够穿透血脑屏障,并且它既可以作为泛酸激酶的抑制剂,也可以作为激活剂,具有双重作用机制。 这使它成为研究和潜在治疗应用中的宝贵工具 .

属性

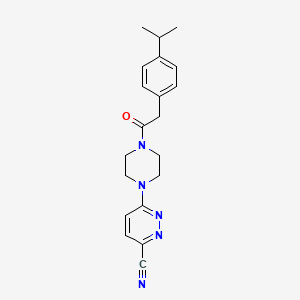

IUPAC Name |

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWDVWIZDPGCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PZ-2891 interact with its target and what are the downstream effects?

A1: this compound is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []

Q2: What is the impact of this compound on malaria parasite infection?

A2: Studies using the Anopheles stephensi mosquito model demonstrated that this compound can influence malaria parasite infection success. [] Oral administration of this compound increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []

Q3: Are there any structural insights into how this compound interacts with PANK3?

A3: Yes, X-ray crystallography studies have provided a detailed view of this compound bound to PANK3. [, ] These studies revealed that this compound interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []

Q4: What is known about the pharmacokinetic properties of this compound?

A4: this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of this compound to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []

Q5: Are there any known applications of this compound beyond malaria research?

A5: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []

Q6: What are the implications of this compound’s ability to modulate CoA levels in fungi?

A6: Research indicates that manipulating CoA biosynthesis in fungi, including through this compound, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)